molecular formula C18H18N2O2 B5610943 N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B5610943
M. Wt: 294.3 g/mol
InChI Key: JKTPKLALKQHNKX-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes a cyanomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-(cyanomethyl)benzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-3-(4-hydroxyphenyl)propanamide
  • N-[4-(cyanomethyl)phenyl]-3-(4-chlorophenyl)propanamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a cyanomethyl group and a methoxyphenyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and can influence its behavior in various chemical and biological systems.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-16-7-2-15(3-8-16)12-13-19/h2-5,7-10H,6,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTPKLALKQHNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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